cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate
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Overview
Description
cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate: is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of cyclopentane derivatives and isoxazole precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for quality control .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the isoxazole ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for developing new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a lead compound for developing new drugs or as a tool for studying enzyme interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid: This compound shares a similar core structure but lacks the ethyl ester group.
Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate: A closely related compound with slight variations in the substituents.
Uniqueness: cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature may confer distinct biological activities and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl (3aS,6aS)-5-oxo-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-2-13-9(12)8-6-3-5(11)4-7(6)14-10-8/h6-7H,2-4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
SOHDBIFGTRDWKA-RQJHMYQMSA-N |
Isomeric SMILES |
CCOC(=O)C1=NO[C@@H]2[C@H]1CC(=O)C2 |
Canonical SMILES |
CCOC(=O)C1=NOC2C1CC(=O)C2 |
Origin of Product |
United States |
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